molecular formula C12H13ClF3NO3 B6272145 2-(azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid CAS No. 1955507-28-4

2-(azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid

Cat. No.: B6272145
CAS No.: 1955507-28-4
M. Wt: 311.7
InChI Key:
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Description

2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of an azetidine ring, a chloro group, a methyl group, and a phenol group, all connected to a trifluoroacetic acid moiety. Its intricate structure makes it a subject of interest for researchers exploring new chemical entities for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid typically involves multiple steps, starting with the construction of the azetidine ring. One common approach is the cyclization of appropriate amino alcohols under acidic conditions. The chloro and methyl groups are introduced through halogenation and methylation reactions, respectively. The phenol group is then added through a hydroxylation reaction. Finally, the trifluoroacetic acid moiety is introduced through a reaction with trifluoroacetic anhydride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted phenols or azetidines.

  • Addition: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe in biological studies to investigate enzyme mechanisms and interactions.

  • Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It can be used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-(azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Azetidin-3-yl)acetic acid

  • 2-(Azetidin-3-yl)propanoic acid

  • 2-(Azetidin-3-yl)butanoic acid

Uniqueness: 2-(Azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties compared to similar compounds. This trifluoroacetic acid group enhances the compound's acidity and stability, making it suitable for various applications where these properties are advantageous.

Properties

CAS No.

1955507-28-4

Molecular Formula

C12H13ClF3NO3

Molecular Weight

311.7

Purity

95

Origin of Product

United States

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